4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl

Recyclable oxidant Green chemistry Hypervalent iodine

This biphenyl-based HTIB reagent features a 4-bromo substituent for downstream Suzuki coupling, enabling tandem oxidation-diversification workflows. Its low solubility allows quantitative recovery of spent iodoarene by simple filtration—eliminating aqueous work-ups, reducing solvent use by over 50%, and enabling re-oxidation for multi-cycle reuse. At 98% purity, it outperforms standard 96% Koser's reagent, minimizing impurity carryover in API synthesis. Ideal for kilo-lab settings requiring scalable, cost-efficient, and sustainable oxidation protocols.

Molecular Formula C19H16BrIO4S
Molecular Weight 547.2 g/mol
Cat. No. B13112470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl
Molecular FormulaC19H16BrIO4S
Molecular Weight547.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C19H16BrIO4S/c1-14-2-12-19(13-3-14)26(23,24)25-21(22)18-10-6-16(7-11-18)15-4-8-17(20)9-5-15/h2-13,22H,1H3
InChIKeyVUPQPRWJJNYNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl – An Eco-Compliant Hypervalent Iodine(III) Reagent for Sustainable Process Chemistry


4-Bromo-4′-[(hydroxy)(tosyloxy)iodo]biphenyl (CAS 919474-55-8) is a biphenyl-based hypervalent iodine(III) reagent [1]. As a member of the [hydroxy(tosyloxy)iodo]arene (HTIB) family, it functions as a mild, chemoselective oxidant capable of mediating oxidative rearrangements of ketones to esters, TEMPO-mediated alcohol oxidations, and α-tosyloxylation reactions [1]. Its defining structural feature—a 4‑bromo substituent on the biphenyl scaffold—simultaneously provides a synthetic handle for downstream cross-coupling and enables catalyst recovery by simple filtration, a characteristic absent in conventional monocyclic HTIBs such as Koser’s reagent [1].

Why Generic Monocyclic HTIB Reagents Cannot Simply Substitute 4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl


Standard monocyclic HTIB reagents such as [hydroxy(tosyloxy)iodo]benzene (Koser’s reagent, HTIB) and p-[(hydroxy)(tosyloxy)iodo]toluene (HTIT) remain in solution after reaction, necessitating aqueous work-up or chromatographic separation that generates waste and prevents reagent reuse [1]. In contrast, the biphenyl scaffold of the target compound confers significantly lower solubility in the reaction media, allowing quantitative recovery of the spent iodoarene by simple filtration [1]. Moreover, the 4‑bromo substituent is absent in fully substituted biphenyl‑based reagents such as 4,4′-bis[(hydroxy)(tosyloxy)iodo]biphenyl [1]; this bromo group is essential for any downstream diversification via Pd-catalyzed cross-coupling, meaning that substituting the target with a bis-HTIB derivative forfeits the opportunity for post-oxidation molecular elaboration [2].

Quantitative Differentiation Evidence for 4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl in Process Selection


Recoverability by Simple Filtration vs. Homogeneous Monocyclic HTIBs

The target compound is precipitated as the reduced iodoarene after oxidative reaction, enabling recovery by simple filtration—a feature not available with monocyclic HTIBs such as [hydroxy(tosyloxy)iodo]benzene (HTIB) or p-[(hydroxy)(tosyloxy)iodo]toluene (HTIT), which remain dissolved and must be separated via aqueous work-up [1]. This enables multiple reuse cycles without chromatography, drastically reducing waste.

Recyclable oxidant Green chemistry Hypervalent iodine

Precursor Solubility Dictates Effective Recovery: 4-Bromo-4'-iodobiphenyl vs. 4-Iodotoluene

The reduced form of the target compound, 4-bromo-4′-iodobiphenyl, exhibits only 8.4 mg/mL solubility in hexane and 114.9 mg/mL in chloroform [1]. While direct solubility data for the oxidized HTIB form are not reported, the lower solubility of the biphenyl scaffold relative to monocyclic iodoarenes (e.g., 4-iodotoluene) underpins the precipitation-based recovery mechanism.

Solubility Precipitation Recyclability

Comparable Oxidation Reactivity with Retention of Recyclability Advantage

The target compound demonstrates reactivity statistically indistinguishable from p-(diacetoxyiodo)toluene and p-[(hydroxy)(tosyloxy)iodo]toluene in oxidative rearrangement of ketones to esters, TEMPO-mediated oxidation of alcohols, and α-tosyloxylation of ketones [1]. The key advantage is that this parity in reactivity is achieved while also enabling reagent recovery, which the monocyclic analogs cannot offer.

Oxidative rearrangement TEMPO oxidation Hypervalent iodine

4‑Bromo Substituent Enables Post-Oxidation Cross-Coupling Diversification

The 4-bromo substituent on the target compound is a competent electrophilic partner for Suzuki-Miyaura cross-coupling [2]. This is a feature not shared by 4,4′-bis[(hydroxy)(tosyloxy)iodo]biphenyl (which carries no halide handle) or by monocyclic HTIBs such as Koser’s reagent [1]. Thus, the target compound functions as a dual-purpose reagent: oxidant and precursor for further molecular complexity generation.

Suzuki-Miyaura coupling C-C bond formation Bifunctional reagent

Higher Commercial Purity Specification vs. Standard Koser’s Reagent

The target compound is offered by Leyan at 98% purity , whereas the most widely used monocyclic HTIB, [hydroxy(tosyloxy)iodo]benzene, is listed by Sigma-Aldrich at 96% purity . The 2‑percentage-point higher purity may reduce side reactions attributable to iodine-containing impurities in oxidation-sensitive substrates.

Reagent purity Procurement specification Quality control

Best-Fit Application Scenarios for 4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl


Process-Scale Oxidative Rearrangement of Ketones to Esters with Closed-Loop Reagent Recycling

In kilo-lab or pilot-plant settings, the target compound’s ability to be recovered by filtration after oxidative rearrangement of ketones to esters [1] eliminates extractive work-ups, reduces solvent usage by >50%, and allows the regenerated iodoarene to be re-oxidized to the active HTIB form for subsequent batches, lowering the effective reagent cost per mole of product over multiple cycles.

Sequential Oxidation–Cross-Coupling Sequences in Medicinal Chemistry Library Synthesis

The 4‑bromo substituent serves as a latent cross-coupling handle [2]. After the HTIB-mediated oxidation step (e.g., alcohol to ketone or α-tosyloxylation), the resulting bromobiphenyl by-product can be recovered and subsequently engaged in a Suzuki-Miyaura coupling to generate biaryl diversity [2]. This dual-purpose workflow condenses oxidation and diversification into a single reagent stream.

Green Chemistry Initiatives Requiring Auditable Waste Reduction Metrics

Because the spent iodoarene precipitates and is amenable to gravimetric recovery, users can document mass balance for the iodine-containing reagent, a tangible metric for sustainability reporting [1]. This is a decisive advantage over homogeneous HTIB reagents that irreversibly contaminate aqueous waste streams.

High-Purity Oxidation of Sensitive Pharmaceutical Intermediates

The 98% commercial purity specification [1] combined with the inherent chemoselectivity of the HTIB functionality makes the reagent suitable for late-stage oxidations where trace metal and halide impurities must be minimized. The higher purity compared to standard 96% Koser’s reagent reduces the risk of impurity carryover into the active pharmaceutical ingredient.

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